N-(4-fluorophenyl)-1,2,3,4-thiatriazol-5-amine
Overview
Description
N-(4-fluorophenyl)-1,2,3,4-thiatriazol-5-amine is a heterocyclic compound that contains a thiatriazole ring substituted with a 4-fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorophenyl)-1,2,3,4-thiatriazol-5-amine typically involves the reaction of 4-fluoroaniline with thiocarbonyl diimidazole to form the corresponding thiourea intermediate. This intermediate is then cyclized using sodium nitrite in the presence of hydrochloric acid to yield the desired thiatriazole compound. The reaction conditions generally involve:
Temperature: Room temperature to 50°C
Solvent: Acetonitrile or ethanol
Reaction Time: 2-4 hours
Industrial Production Methods
For industrial-scale production, the process can be optimized by using continuous flow reactors to ensure better control over reaction parameters and higher yields. The use of automated systems can also help in scaling up the production while maintaining the purity and consistency of the product.
Chemical Reactions Analysis
Types of Reactions
N-(4-fluorophenyl)-1,2,3,4-thiatriazol-5-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride to yield the corresponding amine.
Substitution: Electrophilic substitution reactions can occur at the phenyl ring, especially at the ortho and para positions relative to the fluorine atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Lithium aluminum hydride in dry ether at 0°C to room temperature.
Substitution: Bromine in acetic acid for bromination reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Primary amines.
Substitution: Brominated derivatives.
Scientific Research Applications
N-(4-fluorophenyl)-1,2,3,4-thiatriazol-5-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential use in developing new pharmaceuticals, particularly as inhibitors of specific enzymes.
Industry: Utilized in the development of new materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of N-(4-fluorophenyl)-1,2,3,4-thiatriazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. The pathways involved may include inhibition of microbial growth by targeting essential enzymes in the biosynthetic pathways of bacteria or fungi.
Comparison with Similar Compounds
Similar Compounds
- N-(4-fluorophenyl)-1,2,3,4-thiatriazol-5-amine
- N-(4-fluorophenyl)-1,2,3-thiadiazol-5-amine
- N-(4-fluorophenyl)-1,2,4-thiatriazol-5-amine
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of the thiatriazole ring, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for developing new materials and pharmaceuticals with tailored properties.
Properties
IUPAC Name |
N-(4-fluorophenyl)thiatriazol-5-amine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5FN4S/c8-5-1-3-6(4-2-5)9-7-10-11-12-13-7/h1-4H,(H,9,10,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVJUYKBOHMOAJO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC2=NN=NS2)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5FN4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201327158 | |
Record name | N-(4-fluorophenyl)thiatriazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201327158 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
16.5 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26665476 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
1544-80-5 | |
Record name | N-(4-fluorophenyl)thiatriazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201327158 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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